4-(3-Chloro-4-fluorophenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(3-Chloro-4-fluorophenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and salicylic acid.
Diazotization: The 3-chloro-4-fluoroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with salicylic acid in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, forming quinones or reduced hydroxy derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Reduced hydroxy derivatives.
Esterification Products: Esters of this compound.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a model compound in biochemical studies to understand the interactions of hydroxybenzoic acids with biological systems.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: Lacks the chloro and fluoro substituents, making it less reactive in certain chemical reactions.
3-Chloro-4-fluorophenylboronic Acid: Similar substituents but different functional groups, leading to different reactivity and applications.
Salicylic Acid: Similar structure but without the chloro and fluoro substituents, commonly used in medicinal applications.
Uniqueness: 4-(3-Chloro-4-fluorophenyl)-2-hydroxybenzoic acid is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and potential applications in various fields. These substituents also influence its physicochemical properties, making it distinct from other hydroxybenzoic acids.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-5-7(2-4-11(10)15)8-1-3-9(13(17)18)12(16)6-8/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGXSLXYOQPTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690535 |
Source
|
Record name | 3'-Chloro-4'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-00-5 |
Source
|
Record name | 3'-Chloro-4'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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